molecular formula C2H3Br2NO B1617630 2,2-Dibromoacetamide CAS No. 598-70-9

2,2-Dibromoacetamide

Cat. No. B1617630
CAS RN: 598-70-9
M. Wt: 216.86 g/mol
InChI Key: YUIKPESWSMJSMP-UHFFFAOYSA-N
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Description

2,2-Dibromoacetamide is a chemical compound with the molecular formula C2H3Br2NO . It is a class of disinfection by-product (DBP) in drinking water .


Molecular Structure Analysis

The molecular structure of 2,2-Dibromoacetamide consists of 2 bromine atoms, 2 carbon atoms, 3 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom . The structure diagram and other related properties can be found on various chemical databases .


Chemical Reactions Analysis

2,2-Dibromoacetamide is known to act via bromine which inactivates enzymes by converting functional –SH groups to the oxidised S-S form . It is a fast-acting biocide and exerts its biocidal action directly after its application . It has a multi-site effect .


Physical And Chemical Properties Analysis

2,2-Dibromoacetamide has a density of 2.4±0.1 g/cm3, a boiling point of 277.3±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 51.6±3.0 kJ/mol and a flash point of 121.5±24.6 °C .

Scientific Research Applications

Synthesis and Biocidal Applications 2,2-Dibromoacetamide, known as Dibromo-2-Cyanoacetamide or DBNPA, is primarily utilized as a biocide-algaecide and water treatment agent. It has been synthesized efficiently by reacting CAA with Br2 in the presence of H2O2, with optimal conditions involving specific temperature and reaction proportions. This synthesis approach helps in recycling excessive HBr produced during the reaction, turning it into reusable Br2 (Li Jian-fen, 2002).

Occurrence in Drinking Water 2,2-Dibromoacetamide has been identified as a component in drinking water. It's one of the haloacetamides (HAcAms), emerging nitrogenous disinfection byproducts, detected in drinking water across Japan. This compound, along with others, forms during water treatment processes, particularly chlorination. The presence and concentration of these compounds are influenced by factors like chlorination time and pH levels (K. Kosaka et al., 2016; 2018).

Potential in Drug Development In the context of medical research, 2,2-Dibromoacetamide has been explored for its potential in drug development. It has been used as a covalent warhead in the design of SARS-CoV-2 main protease inhibitors, showing high target specificity and potential as an antiviral agent (Chunlong Ma et al., 2021).

Industrial Applications 2,2-Dibromoacetamide is also significant in industrial applications. As the active component of the industrial bactericide HB-3, it has shown effectiveness as a bactericide in various settings, including oil field fracturing and inhibiting bacteria in the formation of edible fungi (Cao Jian, 2004).

Safety And Hazards

2,2-Dibromoacetamide is classified as Acute Tox. 3 (H301) for acute toxicity via oral route, Acute Tox 2 (H330) for acute toxicity via inhalation route, and Skin Irrit. 2 (H315) for skin irritation . It is also classified as Eye Dam. 1 (H318) for serious eye damage, and Skin Sens. 1 (H317) for skin sensitization . It is advised to handle this compound with appropriate safety measures .

properties

IUPAC Name

2,2-dibromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Br2NO/c3-1(4)2(5)6/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIKPESWSMJSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074985
Record name 2,2-Dibromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dibromoacetamide

CAS RN

598-70-9
Record name Dibromoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dibromoacetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC98282
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98282
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Record name 2,2-Dibromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DIBROMOACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2196J847P9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
C Ma, Z Xia, MD Sacco, Y Hu… - Journal of the …, 2021 - ACS Publications
The main protease (M pro ) is a validated antiviral drug target of SARS-CoV-2. A number of M pro inhibitors have now advanced to animal model study and human clinical trials. …
Number of citations: 79 0-pubs-acs-org.brum.beds.ac.uk
K Kosaka, A Iwatani, Y Takeichi, Y Yoshikawa… - Chemosphere, 2018 - Elsevier
Haloacetamides (HAcAms) are nitrogenous disinfection byproducts in drinking water. The profiles of six HAcAms and their formation potentials (FPs) upon chlorination at water …
Y Yu, DA Reckhow - Environmental science & technology, 2017 - ACS Publications
Haloacetamides (HAMs) are a class of newly identified nitrogenous disinfection byproducts (N-DBPs) whose occurrence in drinking waters has recently been reported in several DBP …
Number of citations: 66 0-pubs-acs-org.brum.beds.ac.uk
K Kosaka, K Ohkubo, M Akiba - Water research, 2016 - Elsevier
The occurrence of six haloacetamides (HAcAms), which are a group of emerging nitrogenous disinfection byproducts, was investigated in drinking water across Japan in September …
SM Ivanov, LM Mironovich, NG Kolotyrkina… - Russian Journal of …, 2021 - Springer
Aromatic 7-R 1 -8-R 2 -3-tert-butylpyrazolo[5,1-c][1,2,4]triazines (R 1 = H, Br; R 2 = H, Me, Br) reacted with lithium diphenyl- and methyl(phenyl)phosphides in THF at lower temperature …
TV Wagner, R Helmus, E Becker… - … : Water Research & …, 2020 - pubs.rsc.org
The reuse of cooling tower water (CTW) can substantially lower the freshwater footprint of cooling towers. CTW requires desalination before its reuse, and pre-treatment before …
Number of citations: 7 0-pubs-rsc-org.brum.beds.ac.uk
TV Wagner, R Helmus, E Becker, HHM Rijnaarts… - academia.edu
The reuse of cooling tower water (CTW) can substantially lower the freshwater footprint of cooling towers. CTW requires desalination before its reuse, and pre-treatment before …
Number of citations: 5 www.academia.edu
AJ Speziale, LR Smith - Journal of the American Chemical Society, 1962 - ACS Publications
In the trichloroacetamide series, only the N, N-aralkyltrichloroacetamides remained to be inves-tigated. Treatment of N-methyl-2, 2, 2-trichloro-acetanilide with triphenylphosphine gave …
Number of citations: 79 0-pubs-acs-org.brum.beds.ac.uk
T Bond, J Huang, MR Templeton, N Graham - Water research, 2011 - Elsevier
The presence of nitrogenous disinfection by-products (N-DBPs), including nitrosamines, cyanogen halides, haloacetonitriles, haloacetamides and halonitromethanes, in drinking water …
TL Chen, SH Tzing, WH Ding - Journal of Chromatography A, 2015 - Elsevier
The rapid screening of trace amounts of the nitrogenous disinfection by-products, haloacetamides (HAcAms), in drinking and swimming pool water was performed by a simple and …

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